molecular formula C8H7ClN4 B3047077 4-Chloro-2-(1H-imidazol-1-YL)-6-methylpyrimidine CAS No. 135052-24-3

4-Chloro-2-(1H-imidazol-1-YL)-6-methylpyrimidine

Cat. No.: B3047077
CAS No.: 135052-24-3
M. Wt: 194.62 g/mol
InChI Key: YYSGAJYXZTYTDF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine is a chemical compound with the CAS Number: 114834-04-7 . It has a molecular weight of 180.6 . The IUPAC name for this compound is 4-chloro-2-(1H-imidazol-1-yl)pyrimidine .


Synthesis Analysis

The synthesis of imidazole compounds has been well studied due to their broad range of chemical and biological properties . A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), has been reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

The structure of the compounds was confirmed using various spectroscopic and analytical techniques . The synthesized imidazole was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .


Chemical Reactions Analysis

The synthesized imidazole was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .


Physical and Chemical Properties Analysis

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

  • Molecular Docking and Experimental Analysis : 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a related compound, plays a significant role in treating hypertension and acts as a potential I 1 imidazoline receptor agonist. Its molecular structure has been investigated using experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT. The study includes molecular stability, charge localization, and biological activity, suggesting anti-hypertensive properties (Aayisha et al., 2019).

  • X-ray and DFT Study : The molecular and crystal structures of a similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were reported. This compound emerged as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

  • In-vitro HIV-1 Reverse Transcriptase Inhibitory Activity : A study on 4-ethylidene/substituted-benzylidene-1-(4-hydroxy/chloro-6-methylpyrimidin-2-yl)-2-ethyl/phenyl-1H-imidazol-5(4H)-one showed effective inhibition of HIV-1 reverse transcriptase activity, indicating potential applications in HIV treatment (Mokale et al., 2014).

  • Synthesis and Characterization of Bipyridine Derivatives : The synthesis and characterization of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a derivative compound, was achieved using palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reactions. This highlights the compound's relevance in synthetic chemistry and material science (Zinad et al., 2018).

  • Antimicrobial and Cytotoxic Activities : Novel pyrimidine-benzimidazol combinations have been synthesized and evaluated for cytotoxic activities against human cancer cell lines and inhibitory activities against bacterial strains, showing significant potential in medical applications (Chen et al., 2014).

  • Phosphodiesterase (PDE) Inhibition and Antimicrobial Activities : A series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines displayed marked activities in PDE inhibition and anti-bacterial and anti-fungal bioassays, underlining the compound's potential in developing new therapeutic agents (Bukhari et al., 2013).

  • Synthesis of Thietanylpyrimidine and Thietanylimidazole Derivatives : The study focused on synthesizing new thietanyl-substituted derivatives of pyrimidine and imidazole, showing the versatility of the compound in creating novel chemical entities (Meshcheryakova & Kataev, 2013).

  • Synthesis of Optically Active Imidazo[1,2-a]pyrimidin-3(2H)-ones : This research demonstrates the compound's application in the synthesis of optically active derivatives, which is significant in pharmaceutical chemistry (Bakavoli et al., 2005).

Mechanism of Action

Imidazole compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety data sheet for 4-Chloro-2-(1H-imidazol-1-YL)-6-methylpyrimidine indicates that it may cause respiratory irritation and is harmful if swallowed . It may also cause skin and eye irritation .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . They are used in the treatment of infectious diseases and as chemotherapeutic agents against cancer . Future research may focus on the development of new drugs that overcome antimicrobial resistance problems .

Properties

IUPAC Name

4-chloro-2-imidazol-1-yl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-4-7(9)12-8(11-6)13-3-2-10-5-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSGAJYXZTYTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629213
Record name 4-Chloro-2-(1H-imidazol-1-yl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135052-24-3
Record name 4-Chloro-2-(1H-imidazol-1-yl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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